Regioisomeric Substitution Pattern: Critical Pharmacophoric Distinction from CPTH2
The 4-chlorophenyl group in 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide (CAS 886898-89-1) is attached to the acetamide carbonyl via a methylene linker (4-Cl-C₆H₄-CH₂-CO-NH-), whereas in CPTH2 (CAS 357649-93-5), the 4-chlorophenyl group is directly bonded to the imidazole ring at position 5 . CPTH2 is a validated Gcn5-selective histone acetyltransferase inhibitor (IC₅₀ = 0.8 mM in in vitro HAT assay; induces apoptosis in ccRCC 786-O cells at 100 µM, 48 h) [1][2]. The target compound has the chlorine atom on the acetamide side chain, which is predicted to alter the hydrogen-bonding network with catalytic lysine residues in the HAT active site, as the acetamide NH and carbonyl groups are structurally repositioned relative to the imidazole ring .
| Evidence Dimension | Regioisomeric position of the 4-chlorophenyl ring |
|---|---|
| Target Compound Data | 4-Chlorophenyl on acetamide side chain (C-1 of acetamide moiety), CAS 886898-89-1 |
| Comparator Or Baseline | CPTH2: 4-Chlorophenyl directly attached to imidazole C-5, CAS 357649-93-5 |
| Quantified Difference | Structural regioisomerism leads to distinct pharmacophore geometry; CPTH2 exhibits Gcn5 HAT IC₅₀ = 0.8 mM; the target compound's HAT activity has not been reported, indicating a fundamentally different target engagement profile |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES (target: C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl; CPTH2: C1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl) |
Why This Matters
The regioisomeric difference defines entirely distinct biological target profiles; scientists purchasing one regioisomer cannot assume the activity of the other, and cross-experiment comparisons between these two compounds are invalid without independent target validation.
- [1] Chimenti, F., Bizzarri, B., Maccioni, E., et al. (2009). A novel histone acetyltransferase inhibitor modulating Gcn5 network. Journal of Medicinal Chemistry, 52(2), 530-536. View Source
- [2] Cocco, E., Leo, M., Canzonetta, C., et al. (2018). KAT3B-p300 and H3AcK18/H3AcK14 levels are prognostic markers for kidney ccRCC tumor aggressiveness and target of KAT inhibitor CPTH2. Clinical Epigenetics, 10, 44. View Source
